molecular formula C15H12BrF2N3 B10961402 3-Bromo-7-(difluoromethyl)-2-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

3-Bromo-7-(difluoromethyl)-2-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B10961402
M. Wt: 352.18 g/mol
InChI Key: XIBGRMPCBVHDJQ-UHFFFAOYSA-N
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Description

3-Bromo-7-(difluoromethyl)-2-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-(difluoromethyl)-2-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with 4,4-difluoro-1-phenylbutane-1,3-dione . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-(difluoromethyl)-2-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Bromo-7-(difluoromethyl)-2-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound’s photophysical properties are attributed to the electron-donating and electron-withdrawing groups on the fused ring, which influence its absorption and emission behaviors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-7-(difluoromethyl)-2-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine stands out due to its unique combination of a bromine atom and a difluoromethyl group, which enhances its reactivity and potential for diverse chemical modifications. Its specific photophysical properties also make it a valuable compound for materials science applications .

Properties

Molecular Formula

C15H12BrF2N3

Molecular Weight

352.18 g/mol

IUPAC Name

3-bromo-7-(difluoromethyl)-2-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C15H12BrF2N3/c1-8-3-5-10(6-4-8)11-7-12(14(17)18)21-15(19-11)13(16)9(2)20-21/h3-7,14H,1-2H3

InChI Key

XIBGRMPCBVHDJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)F)C)Br

Origin of Product

United States

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